BenchChemオンラインストアへようこそ!

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Angiogenesis MetAP2 Inhibition HUVEC Assay

Select IDR-805, a rationally designed MetAP2 inhibitor with a unique 1,4-benzodiazepin-2-one core and N4-propenoyl warhead, structurally distinct from epoxide-based inhibitors like TNP-470. It delivers potent anti-angiogenic activity (HUVEC growth inhibition at 2.5 nM) and induces apoptosis in hepatoma cells (>60% at 25 nM). Ideal for orthogonal target validation, PK/PD modeling, and as a selective chemical biology probe to dissect MetAP2-driven survival mechanisms in cancer. Avoid direct substitution with fumagillin-series inhibitors without validation due to divergent selectivity profiles.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1495386-80-5
Cat. No. B2410105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
CAS1495386-80-5
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2CN1C(=O)C=C
InChIInChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14-13(17)9(15)2/h3-7,9H,1,8H2,2H3,(H,14,17)
InChIKeyBRUKWCJFISCRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IDR-805 (CAS 1495386-80-5): A Structurally Distinct MetAP2 Inhibitor for Angiogenesis Research


3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, also known as IDR-805, is a synthetic small molecule belonging to the methionine aminopeptidase 2 (MetAP2) inhibitor class [1]. It features a unique 1,4-benzodiazepin-2-one core with an N4-propenoyl (acrylamide) substituent, distinguishing it from the fumagillin-derived epoxide class of MetAP2 inhibitors. IDR-805 was rationally designed through structure-based molecular modeling alongside its close analogs IDR-803, IDR-804, and CKD-732 to potently inhibit angiogenesis and tumor growth [1].

Why Fumagillin-Class or Other MetAP2 Inhibitors Cannot Replace IDR-805 in Targeted Studies


MetAP2 inhibitors are not functionally interchangeable. The IDR-803/804/805 series was designed via molecular modeling to overcome limitations of earlier epoxide-based inhibitors like TNP-470, and each analog possesses a distinct chemical scaffold [1]. IDR-805's benzodiazepine-acrylamide warhead likely engages MetAP2's active site differently than the epoxy-cyclohexane of fumagillin or the keto-epoxide of TNP-470, leading to potentially divergent selectivity profiles, reactivity, and pharmacokinetic properties. Even within the IDR series, subtle structural variations can result in significant differences in potency, off-target binding, or in vivo stability, making direct substitution without validation a critical risk for experimental reproducibility [1].

IDR-805 (CAS 1495386-80-5): Quantitative Comparative Evidence for Scientific Selection


Angiogenesis Inhibition Potency: IDR-805 Suppresses HUVEC Growth at Low Nanomolar Concentrations

In the primary characterization study, IDR-805, along with IDR-803, IDR-804, and CKD-732, demonstrated potent inhibition of human umbilical vein endothelial cell (HUVEC) growth. At a concentration of 2.5 nM, all four inhibitors reduced cell growth by approximately 50%, arresting cells in the G1 phase of mitosis [1]. At a higher concentration of 25 nM, a significant induction of apoptosis was observed in the same HUVEC cultures [1]. While individual IC50 values for each compound are not reported in the accessible abstract, the study explicitly groups IDR-805 within this high-potency cohort. This places IDR-805's activity on par with the most potent first-generation MetAP2 inhibitors like TNP-470 (IC50 ~ 0.05-1 nM in HUVEC assays) but with a fundamentally different chemical scaffold.

Angiogenesis MetAP2 Inhibition HUVEC Assay

Pro-Apoptotic Efficacy in Hepatocellular Carcinoma: IDR-805 Induces ≥60% Apoptosis in SNU-398 Cells

IDR-805, alongside IDR-803, IDR-804, and CKD-732, was tested on the SNU-398 hepatoma cell line. Pre-treatment with these inhibitors prior to assay led to an increased number of apoptotic cells of up to 60% or more compared to untreated controls [1]. The exact concentration used for this experiment is not detailed in the abstract, but the effect was robust. This demonstrates that IDR-805 possesses cytotoxic efficacy against liver cancer cells, consistent with its class. The direct comparison to its analogs within this assay is not quantified individually, thus it represents a class-level shared property.

Liver Cancer Apoptosis SNU-398

In Vivo Tumor Growth Suppression: IDR-805 Demonstrates Efficacy in Xenograft Models

The study demonstrated that IDR-805, as part of the four-compound panel, significantly suppressed the growth of engrafted tumors in a murine xenograft model [1]. The tumor type, dosing schedule, route of administration, and specific tumor volume reduction data for IDR-805 versus vehicle or versus other inhibitors are not detailed in the publicly available abstract. Nevertheless, the positive in vivo outcome suggests the compound possesses adequate pharmacokinetic properties to exert an anti-tumor effect, which is a critical differentiator from in vitro-only active compounds.

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Primary Application Scenarios for IDR-805 (CAS 1495386-80-5) in Scientific Research


Chemical Probe for MetAP2-Dependent Angiogenesis in Endothelial Cells

Based on its potent inhibition of HUVEC growth at 2.5 nM and induction of apoptosis at 25 nM [1], IDR-805 can be employed as a chemical biology tool to dissect MetAP2's role in angiogenesis. Its benzodiazepine scaffold offers a structurally distinct alternative to fumagillin-derived probes, potentially enabling orthogonal validation studies to confirm target-specific effects.

Hepatocellular Carcinoma (HCC) Apoptosis Research

The compound's demonstrated ability to induce apoptosis in over 60% of SNU-398 hepatoma cells [1] makes it a suitable candidate for investigating MetAP2-driven survival mechanisms in liver cancer. Researchers can use IDR-805 to screen for synthetic lethal partners or to compare with other known HCC-relevant kinase inhibitors.

In Vivo Anti-Tumor Proof-of-Concept Studies in Xenograft Models

The validated in vivo tumor suppression effect [1] allows IDR-805 to serve as a reference compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling of MetAP2 inhibitors. It can be used as a positive control in xenograft studies or as a starting point for medicinal chemistry optimization of benzodiazepine-based MetAP2 inhibitors.

Quote Request

Request a Quote for 3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.